Methyl 2-[(trimethylsilyl)oxy]docosanoate
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Overview
Description
This compound is characterized by the presence of a trimethylsilyl group attached to the oxygen atom of the hydroxyl group at the second position of the docosanoic acid chain . It is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of an acid catalyst such as sulfuric acid or a base catalyst like sodium methoxide . The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of methyl 2-[(trimethylsilyl)oxy]docosanoate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(trimethylsilyl)oxy]docosanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-[(trimethylsilyl)oxy]docosanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-[(trimethylsilyl)oxy]docosanoate involves its interaction with various molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The ester group can undergo hydrolysis to release docosanoic acid, which can then interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxydocosanoate: Similar structure but lacks the trimethylsilyl group.
Methyl 2-hydroxytetracosanoate: Similar structure with a longer carbon chain.
Uniqueness
Methyl 2-[(trimethylsilyl)oxy]docosanoate is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and industrial applications .
Properties
CAS No. |
56784-02-2 |
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Molecular Formula |
C26H54O3Si |
Molecular Weight |
442.8 g/mol |
IUPAC Name |
methyl 2-trimethylsilyloxydocosanoate |
InChI |
InChI=1S/C26H54O3Si/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26(27)28-2)29-30(3,4)5/h25H,6-24H2,1-5H3 |
InChI Key |
QSSVMTKWPPSPAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC(C(=O)OC)O[Si](C)(C)C |
Origin of Product |
United States |
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